molecular formula C18H20N2O7 B613250 Ac-Glu(OSu)-OBzl CAS No. 98318-09-3

Ac-Glu(OSu)-OBzl

Cat. No.: B613250
CAS No.: 98318-09-3
M. Wt: 376.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Glu(OSu)-OBzl is a protected glutamic acid derivative widely used in peptide synthesis and protein modification. Its structure features:

  • Ac (Acetyl) as the N-terminal protecting group.
  • Glu(OSu) with a γ-N-hydroxysuccinimide (OSu) ester, enabling efficient coupling reactions.
  • Benzyl (OBzl) ester protection at the α-carboxyl group to prevent unwanted side reactions.

This compound is synthesized via a two-step process: activation of L-Glu-OBzl with TSTU (N,N,N',N'-tetramethyl-O-(succinimidyl)uronium tetrafluoroborate) in acetonitrile, followed by coupling with fatty acid derivatives. High yields (>97%) and purity (>99%) are achieved under optimized conditions . Applications include insulin derivatization, where it facilitates site-specific conjugation via lysine residues .

Properties

CAS No.

98318-09-3

Molecular Formula

C18H20N2O7

Molecular Weight

376.37

Origin of Product

United States

Comparison with Similar Compounds

Boc-Glu(OBzl)-OSu

  • Structure : Replaces Ac with Boc (tert-butoxycarbonyl) at the N-terminus.
  • Synthesis : Prepared via coupling Boc-Glu(OBzl)-OH with OSu, yielding 75% with m.p. 103–109°C .
  • Applications : Used in peptide chain elongation (e.g., thymosin derivatives) .
  • Reactivity : Boc’s acid-labile nature allows selective deprotection under mild acidic conditions, contrasting with Ac’s stability .

Z-Glu(OSu)-OBzl

  • Structure : Uses Z (carbobenzoxy) instead of Ac for N-terminal protection.
  • Properties : Molecular formula C₂₄H₂₄N₂O₈ (MW 468.46), soluble in DMSO .
  • Applications: Intermediate in solid-phase peptide synthesis; Z group removed via hydrogenolysis, offering orthogonal protection strategies .

Boc-Asp(OBzl)-OSu

  • Structure : Aspartic acid (shorter side chain) analog of Boc-Glu(OBzl)-OSu.
  • Synthesis : Yield 86%, m.p. 150–158°C .
  • Impact of Side Chain : Asp’s β-carboxyl group influences steric hindrance, reducing coupling efficiency compared to Glu derivatives in peptide synthesis .

Functional Group and Reactivity Comparisons

Ester Protecting Groups

Compound Ester Group Deprotection Method Reactivity in Coupling
Ac-Glu(OSu)-OBzl OSu (γ) Hydrolysis (basic/neutral) High (active ester)
Boc-Glu(OMe)-napAla-OBzl OMe (α) Acidic conditions Moderate
PAL-GLU(OSU)-OBZL OSu (γ) Hydrolysis High (pharma intermediate)
  • OSu Esters : Provide superior activation for amide bond formation compared to methyl (OMe) or benzyl (OBzl) esters, reducing racemization .
  • Benzyl Esters (OBzl) : Require harsher conditions (e.g., H₂/Pd-C) for removal compared to methyl esters .

Application-Specific Comparisons

Enzymatic Studies

  • Ac-Glu(OBzl)-Lys(Ac)-hPro(OBzl)-Abu-ACC : Substrate for PR3 protease (Km = 13.7 μM), highlighting enzymatic recognition of Glu(OBzl) motifs .

Performance Metrics

Compound Yield (%) Purity (%) Melting Point (°C) Key Application
This compound 97.2 99.1 Not reported Protein modification
Boc-Glu(OBzl)-OSu 75 >98 103–109 Peptide synthesis
Z-Glu(OSu)-OBzl Not reported >98 Not reported Solid-phase synthesis
Boc-Asp(OBzl)-OSu 86 >95 150–158 Thymosin derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.